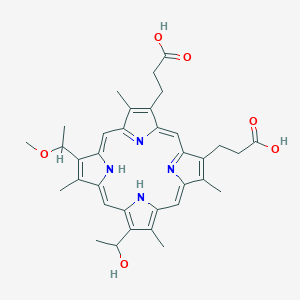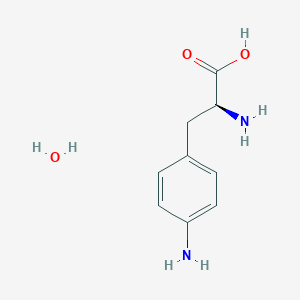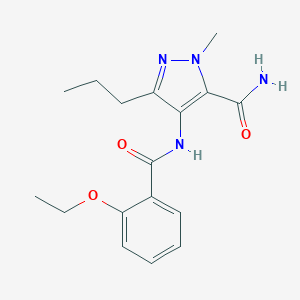![molecular formula C11H10Cl2N2O2 B186238 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione CAS No. 5303-32-2](/img/structure/B186238.png)
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential as a cancer treatment. CP-31398 has been found to have a unique mechanism of action that allows it to target and inhibit cancer cells specifically, while leaving healthy cells unharmed. In
Wirkmechanismus
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione works by binding to the p53 protein, a tumor suppressor that is often mutated or inactive in cancer cells. By binding to p53, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is able to stabilize the protein and activate its tumor suppressor function. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unharmed.
Biochemische Und Physiologische Effekte
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects. In addition to its ability to activate p53, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been shown to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation. 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has also been found to induce autophagy, a process that allows cells to recycle damaged or dysfunctional components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is its specificity for cancer cells, which allows it to target cancer cells while leaving healthy cells unharmed. Additionally, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy. However, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione. Finally, there is a need for more in vivo studies to determine the efficacy of 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione in treating various types of cancer.
Synthesemethoden
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with methyl acrylate, followed by a series of reactions that ultimately lead to the formation of the pyrrolidine-2,5-dione ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is able to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have also shown promising results, with 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione reducing tumor growth in mice models of breast and colon cancer. Additionally, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Eigenschaften
CAS-Nummer |
5303-32-2 |
|---|---|
Produktname |
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione |
Molekularformel |
C11H10Cl2N2O2 |
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
1-[(3,4-dichloroanilino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-8-2-1-7(5-9(8)13)14-6-15-10(16)3-4-11(15)17/h1-2,5,14H,3-4,6H2 |
InChI-Schlüssel |
BVGDNJFFPVLWNB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)








